N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine
Overview
Description
N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine, also known as 2-Furylmethyl-2-methoxyethylamine, is an organic compound used in scientific research. It is a member of the amidine family, which are nitrogen-containing compounds that are used in various applications including medicinal chemistry, drug discovery, and materials science. This compound has been studied for its potential applications in the fields of biochemistry and physiology. The aim of
Scientific Research Applications
Synthesis and Characterization
N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine and its derivatives have been synthesized and characterized, exploring their structural and physical properties. Studies have involved the synthesis of related compounds, such as N,N'-bis(2-methoxybenzylidene) adducts of ethane-1,2-diamine and its propane and butane variants, highlighting the impact of methylene units on molecular symmetry and crystal packing, controlled by C-H...π interactions or van der Waals contacts (Reglinski, Taylor, & Kennedy, 2004).
Luminescence and Chemosensors
The compound has been investigated for its luminescence properties and potential as a chemosensor. For instance, N,N′-Bis(9-anthrylmethyl)diamines, which are structurally similar, have shown to be effective and selective PET chemosensors for Zn2+ and H+, indicating the compound's utility in detecting specific metal ions (Tolpygin et al., 2007).
Coordination Chemistry
Research has also focused on the coordination chemistry of this diamine, exploring its ability to form complexes with metals. Ethylene oligomerization studies using nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives of N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine, have shown potential in catalysis, shedding light on the structure-activity relationship in ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
Molecular Interactions and Frameworks
Studies on hydrogen-bonded chains and frameworks involving N,N'-bis(4-methoxyphenyl)ethane-1,1-diamine, a compound related to N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine, have contributed to understanding molecular interactions and the formation of three-dimensional structures, which are critical in materials science and crystal engineering (Zhang, Qin, Wang, & Qu, 2007).
Fluorescent Sensors and Imaging
Furthermore, derivatives of N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine have been developed as fluorescent sensors for the selective detection of Hg2+ in aqueous media, demonstrating its application in environmental monitoring and bioimaging. These sensors have shown significant potential for live-cell imaging, indicating the compound's utility in biological and environmental sciences (Shen et al., 2014).
properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(2-methoxyethyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-13-8-6-12(5-4-11)9-10-3-2-7-14-10/h2-3,7H,4-6,8-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDXYDHHQYTRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCN)CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-N-(2-methoxyethyl)ethane-1,2-diamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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